molecular formula C9H20ClNO B1284218 (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride CAS No. 117160-99-3

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Cat. No. B1284218
M. Wt: 193.71 g/mol
InChI Key: BMHYDTXNZNVADC-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" is a chiral amino alcohol that is not directly mentioned in the provided papers. However, similar compounds with related structures and functionalities have been studied. For instance, the synthesis of enantiomerically pure amino acid derivatives from cycloheptadiene has been reported, which is relevant due to the structural similarities and the presence of amino alcohol functionalities in these compounds . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols has been evaluated, indicating the potential biological importance of such structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene utilizes an acylnitroso Diels-Alder reaction, which is a key step in constructing the carbon framework of the compound . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 1-amino-6,7-O-cyclohexylidene-4-azaheptane and its metal complexes was proposed based on elemental analyses, IR, UV-VIS, and NMR spectra . Similarly, the crystal structure of a cobalt complex with 1-aminopropane-2-ol was determined by X-ray crystallography . These studies demonstrate the importance of spectroscopic methods in determining the molecular structure of chiral amino alcohols and their derivatives.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives has been explored in various contexts. For example, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols suggests that these compounds can interact with biological systems, potentially through chemical reactions with biomolecules . Additionally, the kinetic behavior of a cobalt complex with 1-aminopropane-2-ol has been studied, revealing insights into its reactivity and the influence of its chiral center on reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amino alcohols are influenced by their molecular structure. The presence of a chiral center, as well as the functional groups attached to the carbon framework, can affect properties such as solubility, melting point, and reactivity. While the specific properties of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" are not detailed in the provided papers, the studies on related compounds suggest that such properties are crucial for understanding their behavior in both chemical reactions and potential biological applications .

Scientific Research Applications

  • Pharmaceutical Applications

    • Field : Biomedical Materials & Devices .
    • Application : Solid lipids, which could potentially include amino acid ester hydrochlorides, have significant roles in various fields like pharmaceuticals . They are used as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
    • Method : In the past, lipids were obtained from natural sources and they were mainly used as bulking agents or bases for different types of dosage forms .
    • Results : With the advancement in research and development, the industrialization of lipids evolved and gained significance. Gradually, the lipids use became diverse .
  • Photovoltaic Applications

    • Field : Materials Science .
    • Application : Amino acid ester hydrochlorides can be used in the solution synthesis of tin oxide (SnO2) nanocrystals, which have versatile applications in perovskite solar cells (PSCs), an emerging renewable energy technology .
    • Method : This research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn (IV) salt in an aqueous solution .
    • Results : The use of an aromatic amino acid ester hydrochloride salt allowed the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution . The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture .
  • Nonlinear Optical Applications

    • Field : Materials Science .
    • Application : A semi-organic nonlinear optical crystal, L-glutamic acid lithium chloride (LGLC), has been grown using a slow evaporation process . Nonlinear optical materials are crucial for applications in optical communication, data storage, dynamic holography, frequency mixing, optical switching, and optical limiting .
    • Method : Single-crystal XRD investigations confirmed the orthorhombic crystal system of the LGLC crystal . Fourier transform infrared spectroscopy was used to find and confirm the presence of important functional groups in the synthesized crystal .
    • Results : The LGLC crystal’s SHG efficiency was 1.21 times greater compared to the standard reference crystal KDP . According to the TG–DTA results, the thermal stability of LGLC is 215 °C .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry .
    • Application : Imeglimin hydrochloride is used to treat type-2 Diabetes mellitus . It is a white crystalline powder and freely soluble in double distilled water .
    • Method : A UV-visible method was developed for Imeglimin hydrochloride in bulk . The solvent chosen for the experiment was double distilled water .
    • Results : The method of analysis is a derivative spectroscopic method to eliminate spectral interface by measuring absorbances at 239 nm, 250 nm, 201nm for zero order, 1st order and 2nd order derivative respectively, having concentrations ranges from 2.5- 15μg/ml . For Imeglimin hydrochloride, percentage recoveries ranged from 99 to 101% .

Safety And Hazards

This involves identifying the risks associated with handling and using the compound. It includes toxicity information, safety precautions, first-aid measures, and disposal considerations .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential therapeutic uses, industrial applications, or areas of research interest .

properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYDTXNZNVADC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583700
Record name (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride

CAS RN

117160-99-3
Record name (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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